N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a difluoromethoxyphenyl group
Properties
Molecular Formula |
C17H13ClF2N4O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClF2N4O2/c1-10-15(16(25)21-14-5-3-2-4-13(14)18)22-23-24(10)11-6-8-12(9-7-11)26-17(19)20/h2-9,17H,1H3,(H,21,25) |
InChI Key |
XVWPMHWVMYWQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, typically using a chlorophenyl halide and a base.
Attachment of the Difluoromethoxyphenyl Group:
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically using an amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, bases, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of biological processes and as a tool for probing the function of various biomolecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
N-(2-chlorophenyl)-1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methoxy group instead of a difluoromethoxy group, which can also affect its chemical and biological properties.
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